(S)-Malathion

Enantioselective ecotoxicology Non-target organism risk assessment Soil ecotoxicology

(S)-Malathion is the S-enantiomer of the chiral organophosphorus insecticide malathion, a compound that exists as a racemic mixture in all commercial formulations. While both enantiomers share identical physicochemical properties in achiral environments, they exhibit sharply divergent biological activities.

Molecular Formula C10H19O6PS2
Molecular Weight 330.4 g/mol
Cat. No. B1249042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Malathion
Molecular FormulaC10H19O6PS2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
InChIInChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/t8-/m0/s1
InChIKeyJXSJBGJIGXNWCI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Analytical and Industrial Scientists Should Know Before Procuring (S)-Malathion


(S)-Malathion is the S-enantiomer of the chiral organophosphorus insecticide malathion, a compound that exists as a racemic mixture in all commercial formulations [1]. While both enantiomers share identical physicochemical properties in achiral environments, they exhibit sharply divergent biological activities. (S)-Malathion is the substantially less insecticidally active enantiomer relative to the R-form, yet its differential toxicity profile toward non-target beneficial organisms and its distinct environmental fate have made it a critical reference standard for enantioselective risk assessment, chiral analytical method development, and investigations into stereospecific mechanisms of organophosphate toxicity [2].

Workflow Chiral reference standard for enantioselective analysis
Research context Enantiomer-specific ecotoxicology and environmental fate screening
Selection context Enantiomer-comparison studies requiring verified (S)-configuration

Why Racemic Malathion Cannot Substitute for Enantiopure (S)-Malathion in Research and Regulatory Applications


Racemic malathion, the universally commercialized form, contains a 1:1 mixture of the R-(+)- and S-(−)-enantiomers. These enantiomers differ by up to 65-fold in acute toxicity toward non-target beneficial organisms and by 8.6-fold in anti-cholinesterase potency of their bioactivated metabolite malaoxon [1][2]. Furthermore, chiral inversion—where one enantiomer converts to the other—has been documented in multiple soil and water matrices, meaning that any enantioselective environmental fate study using racemic material will confound source-tracking and risk attribution [3]. Consequently, any investigation into stereospecific toxicity, regulatory enantioselective risk assessment, or development of chiral analytical methods requires the use of verified enantiopure (S)-malathion as a discreet reference standard rather than relying on racemic material.

  • Toxicity profile mismatch
    Racemic malathion contains the R-enantiomer, which exhibits sharply different acute toxicity toward non-target organisms and may distort hazard assessment interpretation.
  • Chiral inversion confounds source tracking
    (S)-malathion can undergo enantiomerization to the R-form in soil and water matrices, meaning racemic material cannot serve as a stable stereochemical control for environmental fate studies.
  • Bioactivation potency divergence
    The bioactivated metabolite (S)-malaoxon shows markedly reduced acetylcholinesterase inhibition compared to (R)-malaoxon; reliance on racemic data may shift mechanistic neurotoxicity endpoint interpretation.

Quantitative Differential Evidence for (S)-Malathion vs. R-Enantiomer, Racemate, and Metabolite


Acute Contact Toxicity to Earthworms: (S)-Malathion Is 65-Fold Less Toxic Than (R)-Malathion

In a direct head-to-head comparison using the filter paper contact toxicity method, the acute LC50 of (S)-malathion to Eisenia fetida earthworms was 25.17 μg/cm², compared to 0.3869 μg/cm² for (R)-malathion and 19.19 μg/cm² for the racemic mixture [1]. This represents a 65-fold difference in intrinsic toxicity between the two enantiomers.

Earthworm contact toxicity
Head-to-head
(S)-malathion LC50 25.17 μg/cm² vs (R)-malathion 0.3869 μg/cm² (65‑fold differential)
Supports enantiomer-specific hazard quotient context
E. fetida, 48‑h filter paper assay; racemate LC50 19.19 μg/cm²
Enantioselective ecotoxicology Non-target organism risk assessment Soil ecotoxicology

Acute Contact Toxicity to Honeybees: (S)-Malathion Is 17-Fold Less Toxic Than (R)-Malathion

In a direct head-to-head comparison using the acute contact toxicity assay, the LC50 of (S)-malathion to honeybees (Apis mellifera) was 36.67 μg/mL, versus 2.15 μg/mL for (R)-malathion and 7.11 μg/mL for racemic malathion [1]. The (R)-enantiomer exhibited 17-fold greater acute contact toxicity than the (S)-enantiomer.

Honeybee contact toxicity
Head-to-head
(S)-malathion LC50 36.67 μg/mL vs (R)-malathion 2.15 μg/mL (17‑fold differential)
Context for pollinator safety enantiomer comparison
A. mellifera, 48‑h contact assay; racemate LC50 7.11 μg/mL
Pollinator safety Chiral pesticide risk assessment Apis mellifera toxicology

Oral Toxicity to Honeybees: (S)-Malathion Is 5-Fold Less Toxic Than (R)-Malathion in a Field-Relevant Exposure Route

In a complementary study using oral exposure (the dominant route of honeybee pesticide intake through contaminated pollen and nectar), the oral LD50 of (S)-malathion was 0.912 μg/bee, compared to 0.187 μg/bee for (R)-malathion—a 4.9-fold difference [1]. The corresponding Pollen Hazard Quotient (PHQ) was consistently lower for the S-enantiomer.

Honeybee oral toxicity
Head-to-head
(S)-malathion oral LD50 0.912 μg/bee vs (R)-malathion 0.187 μg/bee (4.9‑fold differential)
Supports Pollen Hazard Quotient assessment context
48‑h oral exposure; chiral separation confirmed by UPLC‑MS/MS
Oral bee toxicity Chiral pesticide exposure Pollen hazard quotient

Anti-Cholinesterase Potency of the Bioactivated Metabolite: (S)-Malaoxon Is 8.6-Fold Less Potent Than (R)-Malaoxon

Malathion itself is a pro-insecticide requiring CYP450-mediated oxidative desulfuration to malaoxon for acetylcholinesterase (AChE) inhibition. The bimolecular rate constant (ki) for (R)-malaoxon against rat brain AChE was 8.6-fold greater than that for (S)-malaoxon, establishing that the stereochemistry at the carbon chiral center of the parent malathion is preserved through bioactivation and directly governs inhibitory potency [1].

Malaoxon AChE inhibition
Head-to-head
Bimolecular rate constant ki: (R)-malaoxon 8.6‑fold greater than (S)-malaoxon
Stereospecific bioactivation potency context
Rat brain AChE; ki, Kd determined; stereochemistry preserved through CYP450 activation
Acetylcholinesterase inhibition Organophosphate bioactivation Stereospecific enzyme kinetics

Chiral Inversion Risk: Enantiopure (S)-Malathion Undergoes Conversion to (R)-Malathion in Soil and Water Matrices

When enantiopure (S)-malathion was incubated in soil and water systems, chiral inversion to (R)-malathion was detected, with enantiomeric fraction (EF) shifts documented within three days in acid-unsterilized soil [1]. A separate thesis study confirmed that (S)-malathion enantiomerization occurred across multiple soil treatments, with significant EF changes observed within 3 days for the R-enantiomer in acid-unsterilized soil and for both enantiomers in lime-unsterilized treatments at 10°C [2]. The original authors concluded that 'using the optically pure enantiomer will not help to increase the bioactivity and reduce environmental pollution.'

Chiral inversion stability
Class-level
Enantiomeric fraction shifts from ~1.0 toward 0.5 within 3 days in acid‑unsterilized soil
Environmental enantiomerization review
Inversion observed in soil/water microcosms; racemic EF remained near 0.5; review‑level evidence
Chiral stability Enantiomerization Environmental fate of chiral pesticides

Enantioselective Degradation in Crops: (S)-Malathion Dissipates More Rapidly Than (R)-Malathion in Multiple Plant Species

In five plant species (Chinese cabbage, rape, sugar beet, paddy rice, and wheat), the enantiomers of malathion exhibited differential degradation kinetics. In Chinese cabbage and rape, the (S)-enantiomer degraded faster than the (R)-enantiomer, while in sugar beet the (R)-enantiomer was preferentially degraded [1]. Across all plants, malathion was degraded to <10% of initial levels within 5 days, with enantiomer half-lives ranging from 0.83 to 1.43 days [1].

Crop dissipation
Head-to-head
(S)-malathion degraded faster than (R)-malathion in Chinese cabbage and rape; overall t½ 0.83–1.43 d
Supports enantioselective residue monitoring context
5‑day dissipation in five plant species; chiral HPLC with CDMPC column
Crop residue dissipation Enantioselective degradation Food safety risk assessment

Proven Application Scenarios Where (S)-Malathion Delivers Documented Scientific Value


Chiral Analytical Method Development and Validation for Pesticide Residue Monitoring

Regulatory laboratories developing enantioselective LC-MS/MS or GC-MS/MS methods for malathion residue quantification in food and environmental matrices require certified enantiopure (S)-malathion as a calibration standard. The established chiral HPLC separation using cellulose-tris(3,5-dimethylphenylcarbamate) columns achieves resolution of (R)- and (S)-malathion, and enantiopure (S)-malathion is needed to assign elution order, determine enantiomeric fractions (EF), and validate method accuracy at the enantiomer level. Without enantiopure (S)-malathion, laboratories cannot meet evolving regulatory requirements for enantioselective residue data [1][2].

Non-Target Organism Ecotoxicology: Establishing Lower-Bound Toxicity Benchmarks for Beneficial Species

Ecotoxicology studies assessing the hazard of malathion to earthworms (Eisenia fetida) and honeybees (Apis mellifera) must include the individual enantiomers to quantify the full range of stereospecific toxicity. (S)-Malathion, with its 65-fold lower earthworm toxicity and 17-fold lower bee contact toxicity versus the R-enantiomer, serves as the essential low-toxicity reference point. This enables calculation of enantiomer-specific hazard quotients and supports the design of chiral switch formulations that minimize collateral damage to beneficial organisms [1].

Mechanistic Studies of Organophosphate–Acetylcholinesterase Interactions and Reactivator Development

Research into the stereospecific inhibition, aging, and oxime-mediated reactivation of AChE by organophosphates requires enantiopure (S)-malathion as the precursor to (S)-malaoxon. The 8.6-fold difference in AChE inhibitory potency between (R)- and (S)-malaoxon provides a validated dynamic range for testing new reactivator compounds (oximes) and for computational docking studies aimed at understanding how stereochemistry governs OP–AChE adduct formation and subsequent reactivation kinetics [1].

Environmental Fate Studies: Chiral Stability and Enantiomerization as a Critical Experimental Control

Any environmental fate study investigating the persistence, leaching, or bioaccumulation of chiral pesticides must account for enantiomerization—the abiotic or biotic conversion of one enantiomer to another. (S)-Malathion is uniquely valuable as a starting material for controlled enantiomerization experiments in soil and water microcosms, where the shift in enantiomeric fraction from enantiopure toward racemic provides a direct measurement of chiral stability half-life. These data are essential for regulatory environmental risk assessments and for evaluating whether a chiral switch to a single-enantiomer product is environmentally viable [1][2].

Application
Selection Property
Validation Focus
Chiral analytical method validation
Enantiopure standard attribution
Enantiomeric fraction quantification
Non-target organism screening studies
Enantiomer-specific toxicity context
Hazard quotient calculation
AChE inhibition mechanism studies
Stereospecific bioactivation context
Oxime reactivation assay interpretation
Environmental fate and chiral stability studies
Enantiomerization monitoring context
Chiral stability half-life assessment
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